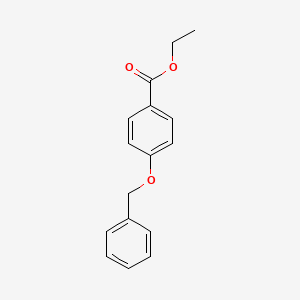

Ethyl 4-(benzyloxy)benzoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-18-16(17)14-8-10-15(11-9-14)19-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKJIWMQFEFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204997 | |

| Record name | Ethyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56441-55-5 | |

| Record name | Ethyl 4-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56441-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-benzyloxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056441555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-benzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Benzyl-Protected Building Block

An In-Depth Technical Guide to Ethyl 4-(benzyloxy)benzoate: Synthesis, Properties, and Applications

This compound is a key organic intermediate characterized by an ethyl ester functional group and a benzyl ether protecting group. Its molecular structure makes it a valuable building block in various synthetic applications, from the development of novel liquid crystals to its use as a precursor in complex pharmaceutical syntheses.[1][2] The presence of the benzyloxy group offers a strategic advantage, serving as a robust protecting group for the phenolic hydroxyl that can be selectively removed under specific conditions, thereby facilitating multi-step synthetic pathways. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and critical applications for professionals in research and drug development.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective application and safe handling. This compound is a solid at room temperature with a defined melting point range.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56441-55-5 | [3] |

| Molecular Formula | C₁₆H₁₆O₃ | [4] |

| Molecular Weight | 256.30 g/mol | [4] |

| Appearance | Solid | [3][4] |

| Melting Point | 42-44 °C | [3][4] |

| Boiling Point | 385.6 °C at 760 mmHg | [2] |

| Density | 1.121 g/cm³ | [2] |

| Purity | Typically ≥97% | [5] |

Safety and Handling Insights

From a safety perspective, this compound is classified as causing serious eye damage (H318).[3] Therefore, stringent adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles and gloves (P280).[3]

-

Emergency Procedures: In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, do so and continue rinsing (P305+P351+P338).[3]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area.[2] Recommended storage temperature is 4°C.[3]

Strategic Synthesis of this compound

The synthesis of this compound can be approached via two primary, logically distinct pathways, each offering specific advantages depending on the available starting materials and desired scale. The choice of route is a critical decision in experimental design.

-

Route A: Williamson Ether Synthesis: This is arguably the most direct and widely used method, involving the nucleophilic substitution of a halide by an alkoxide.[6][7] This pathway is predicated on the Sɴ2 mechanism, which necessitates the use of a primary alkyl halide (like benzyl chloride) to avoid competing elimination reactions that are prevalent with secondary or tertiary halides.[6][7]

-

Route B: Fischer Esterification: This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9][10] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of the alcohol or by removing water as it is formed.[9][10]

Below is a diagram illustrating the logical flow of these two primary synthetic strategies.

Caption: Comparative workflow of the two primary synthetic routes to this compound.

Mechanism Deep Dive: Visualizing the Electron Flow

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Williamson Ether Synthesis Mechanism

This reaction proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[6][7] The reaction is initiated by a base, which deprotonates the hydroxyl group of ethyl 4-hydroxybenzoate to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of benzyl chloride in a single, concerted step, displacing the chloride leaving group.

Caption: The Sɴ2 mechanism of the Williamson Ether Synthesis.

Fischer Esterification Mechanism

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the final ester product.[8][10]

Caption: Stepwise mechanism of the Fischer Esterification.

Field-Proven Experimental Protocol: Williamson Ether Synthesis

This protocol provides a robust method for the synthesis of this compound starting from the commercially available ethyl 4-hydroxybenzoate. The choice of potassium carbonate as the base and DMF as the solvent provides a good balance of reactivity and safety for a laboratory setting.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and DMF.

-

Addition of Reagent: Stir the mixture at room temperature and add benzyl chloride (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Structural Confirmation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a definitive structural fingerprint.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Ethyl (-CH₃) | ~1.4 ppm (triplet) | Shielded aliphatic protons split by the adjacent CH₂ group. |

| Ethyl (-CH₂) | ~4.3 ppm (quartet) | Deshielded by the adjacent ester oxygen, split by the CH₃ group. | |

| Benzyl (-CH₂) | ~5.1 ppm (singlet) | Deshielded by the adjacent ether oxygen and aromatic ring. | |

| Aromatic (Ar-H) | ~6.9-8.0 ppm (multiplets) | Protons on the two distinct aromatic rings will appear in this region. | |

| IR Spectroscopy | C=O (Ester) | ~1710-1730 cm⁻¹ (strong) | Characteristic strong absorption for an ester carbonyl stretch.[11] |

| C-O (Ether) | ~1250 cm⁻¹ (strong) | Aryl-alkyl ether C-O bond stretching. | |

| C-O (Ester) | ~1100-1150 cm⁻¹ (strong) | Ester C-O bond stretching. | |

| =C-H (Aromatic) | ~3030-3100 cm⁻¹ (medium) | Aromatic C-H stretching vibrations. |

Applications in Advanced Synthesis

This compound is more than a simple molecule; it is a strategic intermediate in the synthesis of high-value compounds.

-

Pharmaceutical Intermediates: The core structure is found in various biologically active molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, and the benzyl group can be removed via hydrogenolysis, providing two reactive sites for further functionalization.

-

Liquid Crystal Synthesis: Phenyl benzoate derivatives are a well-studied class of calamitic (rod-shaped) liquid crystals.[1] The molecular architecture of this compound serves as a foundational element that can be elongated and modified to design new materials with specific mesophase properties.[1]

-

Protecting Group Chemistry: The benzyl ether is a widely used protecting group for phenols due to its stability under a variety of reaction conditions (e.g., acidic, basic) and its facile removal by catalytic hydrogenation, a method that is orthogonal to many other protecting groups.[7]

Conclusion

This compound stands out as a compound of significant utility in modern organic synthesis. Its preparation, primarily through the robust Williamson ether synthesis or the classic Fischer esterification, is well-established and scalable. A comprehensive understanding of its properties, reaction mechanisms, and spectroscopic signatures—as detailed in this guide—empowers researchers, scientists, and drug development professionals to leverage this versatile building block to its full potential, accelerating the discovery and creation of novel functional materials and therapeutics.

References

- Chemsrc. Ethyl 4-(benzyloxy)

- The Royal Society of Chemistry.

- Organic Syntheses.

- Saha, B. et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.

- Wikipedia. Williamson ether synthesis. [Link]

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

- Utah Tech University. Williamson Ether Synthesis. [Link]

- PubChem - NIH.

- NIST WebBook. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]

- Lumen Learning. Williamson ether synthesis. [Link]

- Celebi, S. et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- HMDB.

- Ekene, D. M.

- OperaChem. (2024).

- The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. [Link]

- Science Labs, University of California.

- Chemistry LibreTexts. (2023).

- Organic Chemistry Portal.

- Chauhan, M. L. et al. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate.

- HMDB.

- PrepChem.com.

- PubChem - NIH. Ethyl 4-(hydroxymethyl)

- ChemSynthesis.

- ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

- Lin, J.

- RSC Education.

- Organic Syntheses.

- NIST WebBook. 4-Ethylbenzoic acid. [Link]

- ResearchGate. Dose–response curves of ethyl 4‐([7‐benzyloxy‐1,4‐benzodioxan‐6‐yl]methyl)

Sources

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 56441-55-5 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 56441-55-5 [sigmaaldrich.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. cerritos.edu [cerritos.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

Physicochemical properties of Ethyl 4-(benzyloxy)benzoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(benzyloxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ester that serves as a crucial intermediate and building block in various fields of chemical synthesis. Its molecular architecture, featuring a stable benzyl ether protecting group and a reactive ethyl ester, makes it a versatile precursor for the synthesis of more complex molecules, including liquid crystals and compounds with potential biological activity.[1][2] For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties is not merely academic; it is fundamental to its effective handling, reaction design, purification, and analytical characterization.

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document offers insights into the experimental basis of these properties, explaining the causality behind analytical choices and the interpretation of resulting data. It is designed to equip scientists with the practical and theoretical knowledge required to confidently incorporate this compound into their research and development workflows.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its unambiguous identity. This compound is comprised of a central benzene ring para-substituted with an ethyl ester group and a benzyloxy (benzyl ether) group. The benzyl group is a common and robust protecting group for phenols, stable under a wide range of conditions but readily removable by catalytic hydrogenolysis. This structural feature is particularly valuable in multi-step syntheses where the phenolic hydroxyl group requires masking.[3]

The structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | ethyl 4-(phenylmethoxy)benzoate | |

| CAS Number | 56441-55-5 | [4] |

| Molecular Formula | C₁₆H₁₆O₃ | [4][5] |

| Molecular Weight | 256.30 g/mol | [4][5] |

| InChI Key | UMOKJIWMQFEFJE-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | [4] |

Core Physicochemical Properties

The bulk physical properties of a compound dictate its handling, storage, and appropriate solvent systems for reactions and purification. This compound is a solid at room temperature, which simplifies weighing and handling compared to volatile liquids.

Table 2: Physical Properties of this compound

| Property | Value | Remarks / Method | Source(s) |

| Physical State | Solid | Crystalline solid at standard conditions. | [5] |

| Appearance | White to off-white solid | [5] | |

| Melting Point | 42 - 44 °C | Determined by standard melting point apparatus. This narrow range suggests a high degree of purity. | [5] |

| Boiling Point | No data available | As a high molecular weight ester, it would have a high boiling point, likely requiring vacuum distillation to prevent decomposition. | [5] |

| Water Solubility | No information available | Expected to be very low due to its predominantly nonpolar, aromatic structure. | [5] |

| Solubility in other solvents | No information available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran based on its structure. |

Analytical Characterization: Protocols and Interpretation

The structural elucidation and purity assessment of this compound rely on a suite of standard analytical techniques. As a senior application scientist, the choice of method is driven by the information required, whether it is structural confirmation, functional group analysis, or purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Causality: For a molecule like this compound, ¹H NMR confirms the presence and connectivity of all proton environments, while ¹³C NMR verifies the number and type of carbon atoms. The choice of solvent, typically deuterated chloroform (CDCl₃), is critical as it must dissolve the analyte without contributing interfering signals in the regions of interest.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~8.0 ppm (doublet, 2H): Aromatic protons on the benzoate ring, ortho to the electron-withdrawing ester group.

-

~7.3-7.5 ppm (multiplet, 5H): Protons of the benzyl group's phenyl ring.

-

~6.9 ppm (doublet, 2H): Aromatic protons on the benzoate ring, ortho to the electron-donating ether oxygen.

-

~5.1 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~4.3 ppm (quartet, 2H): Methylene protons of the ethyl ester (-O-CH₂-CH₃).

-

~1.4 ppm (triplet, 3H): Methyl protons of the ethyl ester (-O-CH₂-CH₃).

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, typically using a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For the ¹³C spectrum, a proton-decoupled experiment is run to obtain singlets for each unique carbon, requiring a larger number of scans.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Diagram: General Workflow for NMR Analysis

Caption: Workflow for structural elucidation via NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule.

Expertise & Causality: The principle lies in the absorption of infrared radiation by specific molecular bonds, causing them to vibrate at characteristic frequencies. For this compound, we expect to see strong, characteristic absorptions for the ester carbonyl, the C-O bonds of the ether and ester, and the aromatic C-H and C=C bonds. The absence of a broad O-H stretch around 3300 cm⁻¹ is a key indicator of the successful etherification of the starting phenol.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic rings |

| ~3000-2850 | C-H stretch | Aliphatic (ethyl, benzyl CH₂) |

| ~1715 | C=O stretch | Ester (Conjugated) |

| ~1605, ~1510 | C=C stretch | Aromatic rings |

| ~1250, ~1100 | C-O stretch | Ester and Ether |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: With a clean ATR crystal, a background spectrum is collected to account for atmospheric CO₂ and H₂O.

-

Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Spectrum Collection: The IR spectrum is scanned and recorded. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expertise & Causality: In a technique like Electrospray Ionization (ESI), the molecule is ionized gently, typically forming a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution mass of this ion provides a highly accurate molecular weight, which can be used to confirm the molecular formula.

-

Expected Molecular Ion: For C₁₆H₁₆O₃ (Exact Mass: 256.1099), a high-resolution mass spectrometer should detect an ion corresponding to [M+H]⁺ at m/z 257.1172 or [M+Na]⁺ at m/z 279.0992.

Synthesis and Reactivity

Understanding the synthesis of this compound provides context for potential impurities and its inherent reactivity. A common and efficient laboratory synthesis involves the Williamson ether synthesis.

Experimental Protocol: Synthesis via Williamson Etherification

-

Deprotonation: Ethyl 4-hydroxybenzoate is dissolved in a polar aprotic solvent like acetone or DMF. A weak base, such as potassium carbonate (K₂CO₃), is added. The mixture is stirred to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Nucleophilic Attack: Benzyl bromide is added to the reaction mixture. The phenoxide attacks the benzylic carbon, displacing the bromide ion and forming the benzyl ether linkage. The reaction is typically heated to ensure a reasonable rate.

-

Workup and Purification: After the reaction is complete (monitored by TLC), the inorganic salts are removed by filtration. The solvent is evaporated, and the crude product is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.

-

Final Purification: The crude solid is purified by recrystallization or column chromatography to yield pure this compound.

Diagram: Principle of Chromatographic Purification

Caption: Separation of compounds via column chromatography.

Safety and Handling

Safe handling in the laboratory is paramount. Based on available safety data sheets, this compound should be handled with care.

-

Hazard Identification: Some suppliers classify this compound with the GHS05 pictogram, indicating it can cause serious eye damage (H318).[4] Other suppliers do not classify it as hazardous.[5] It is prudent to follow the more cautious classification.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation when handling.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations.

Conclusion

This compound is a well-defined organic compound with a specific set of physicochemical properties that are critical to its application in scientific research. Its identity is confirmed by a molecular weight of 256.30 g/mol and a melting point of 42-44 °C.[4][5] Its structure is unequivocally elucidated through a combination of NMR and IR spectroscopy, which identify its key functional groups and proton/carbon environments. This technical guide serves as a foundational resource for professionals, providing not only the essential data but also the scientific context for how that data is generated and interpreted, ensuring its safe and effective use in the laboratory.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 4-(benzyloxy)

- Sigma-Aldrich. (n.d.). Ethyl 4-(benzyloxy)

- Sigma-Aldrich. (n.d.). Ethyl 4-(benzyloxy)

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Thermo Fisher Scientific. (2025).

- Raber, D. J., Gariano, P., Jr., Brod, A. O., Gariano, A. L., & Guida, W. C. (1977).

- ScienceLab.com. (2005).

- ChemicalBook. (n.d.). Ethyl 4-(benzyloxy)

- Sigma-Aldrich. (2024).

- Sigma-Aldrich. (n.d.). Ethyl 4-(benzyloxy)

- Fisher Scientific. (n.d.). Ethyl 4-(benzyloxy)

- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook. URL

- Chemsrc. (n.d.). Ethyl 4-(benzyloxy)

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). URL

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). URL

- NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. In NIST Chemistry WebBook. URL

- Balkanli, E., Çakar, F., Ocak, H., Cankurtaran, Ö., & Bilgin Eran, B. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71–81. URL

- PubChem. (n.d.). Ethyl 4-(benzoylamino)

- PubChem. (n.d.).

- Fujita, A., et al. (2008). Ethyl 4-[2-(Substituted Benzyl)hexyloxy]benzoates: Anti-Juvenile Hormone Agents with Juvenile Hormone Activity. Journal of Pesticide Science, 33(4), 383-386. URL

- Sigma-Aldrich. (n.d.). Ethyl 4-(benzyloxy)

- BOC Sciences. (2024).

- PubChem. (n.d.).

- PrepChem.com. (n.d.).

- The Good Scents Company. (n.d.).

- Mol-Instincts. (n.d.).

- Human Metabolome Database. (2023).

- Balkanli, E., Çakar, F., Ocak, H., Cankurtaran, Ö., & Bilgin Eran, B. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 71-81. URL

- Chauhan, M. L., et al. (2018). Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. World Journal of Pharmaceutical Research, 7(11), 793-802. URL

- NIST. (n.d.). 4-Ethylbenzoic acid. In NIST Chemistry WebBook. URL

- ChemicalBook. (n.d.).

- mzCloud. (2018).

- NIST. (n.d.).

- Sigma-Aldrich. (n.d.). Ethyl 4-(benzyloxy)

- Wikipedia. (n.d.). Protecting group. URL

- Balkanli, E., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. TÜBİTAK Academic Journals. URL

- Fallacara, A., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2019(4), M1095. URL

- Fujita, A., et al. (2008). Juvenile hormone activity of optically active ethyl 4-(2-benzylalkyloxy)- benzoates inducing precocious metamorphosis. Journal of Pesticide Science, 33(4), 383-386. URL

- Wilson, C. G., et al. (2018). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 61(13), 5834–5849. URL

Sources

- 1. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | 56441-55-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-(benzyloxy)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Solubility

Ethyl 4-(benzyloxy)benzoate is a benzoate ester with the chemical formula C16H16O3 and a molecular weight of 256.30 g/mol .[1][2] It exists as a solid at room temperature with a melting point in the range of 42-44 °C.[2][3] In the realms of pharmaceutical sciences, synthetic chemistry, and materials science, understanding the solubility of a compound like this compound is of paramount importance. Solubility dictates the choice of solvents for chemical reactions, purification processes such as recrystallization, and the formulation of final products. In drug development, the solubility of an active pharmaceutical ingredient (API) or an intermediate can significantly impact its bioavailability and the feasibility of its formulation into a dosage form.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We will delve into the theoretical principles governing its solubility, provide qualitative and semi-quantitative solubility profiles, and present a detailed experimental protocol for the precise determination of its solubility.

Theoretical Framework: Predicting Solubility Based on Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] To predict the solubility of this compound, we must first analyze its molecular structure and the types of intermolecular forces it can participate in.

Molecular Structure of this compound

This compound possesses several key structural features that influence its solubility:

-

Aromatic Rings: The presence of two benzene rings contributes to significant van der Waals forces and potential pi-pi stacking interactions. These nonpolar regions favor solubility in nonpolar or moderately polar solvents.

-

Ester Group (-COO-): The ester functional group introduces polarity to the molecule due to the presence of the carbonyl (C=O) and ether-like (C-O-C) linkages.[5] This group can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.

-

Ether Linkage (-O-CH2-): The benzyloxy group contains an ether linkage, which also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

-

Ethyl Group (-CH2CH3): This is a nonpolar alkyl group that contributes to the overall lipophilicity of the molecule.

Overall, this compound can be classified as a moderately polar molecule with significant nonpolar character.

Influence of Solvent Properties on Solubility

The solubility of this compound will be determined by the interplay of its molecular features with the properties of the solvent, primarily its polarity, hydrogen bonding capability, and dielectric constant.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the ester and ether oxygens in this compound can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Therefore, while some solubility is expected, it may be limited by the large nonpolar regions of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are polar but do not have a hydrogen atom bonded to an electronegative atom. They can engage in dipole-dipole interactions. Given the polar nature of the ester group, this compound is expected to exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. The large nonpolar aromatic and alkyl portions of this compound suggest that it will have considerable solubility in these solvents. However, the polar ester group may limit miscibility with very nonpolar solvents like hexane.

Solubility Profile of this compound

| Solvent | Polarity | Hydrogen Bonding | Expected Solubility | Rationale |

| Hexane | Nonpolar | None | Low | The large, nonpolar aromatic rings and ethyl group favor solubility, but the polar ester and ether groups will limit miscibility. |

| Toluene | Nonpolar | None | High | The aromatic nature of toluene will have favorable pi-pi stacking interactions with the benzene rings of the solute. |

| Dichloromethane | Polar Aprotic | None | High | The polarity of dichloromethane can effectively solvate the polar ester group, while its organic nature accommodates the nonpolar parts of the molecule. |

| Chloroform | Polar Aprotic | Weak H-bond donor | High | Similar to dichloromethane, chloroform is a good solvent for moderately polar organic compounds. |

| Ethyl Acetate | Polar Aprotic | H-bond acceptor | High | As an ester itself, ethyl acetate has similar intermolecular forces to the solute, making it a very compatible solvent. |

| Acetone | Polar Aprotic | H-bond acceptor | High | The strong dipole of the ketone group in acetone can effectively interact with the polar ester group of the solute. |

| Ethanol | Polar Protic | H-bond donor & acceptor | Moderate | The polar hydroxyl group of ethanol can interact with the ester and ether oxygens of the solute, but the large nonpolar part of the solute may limit high solubility. |

| Methanol | Polar Protic | H-bond donor & acceptor | Moderate | Similar to ethanol, but its higher polarity might make it a slightly less effective solvent for the nonpolar regions of the molecule. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise solubility values, experimental determination is essential. The following protocol outlines the widely accepted isothermal shake-flask method.

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Samples:

-

To a series of vials, add a known volume of the desired organic solvent (e.g., 5 mL).

-

Add an excess amount of this compound to each vial, ensuring that a significant amount of undissolved solid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a period sufficient to reach equilibrium. This is typically 24 to 48 hours. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least one hour to allow the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed vial.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

Alternatively, and more accurately, the concentration of the solute in the filtered saturated solution can be determined using an analytical technique like HPLC.[6] This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or molarity (mol/L).

-

From gravimetric analysis:

-

Solubility (g/L) = (mass of dissolved solute in g / volume of solvent in L)

-

-

From HPLC analysis:

-

Determine the concentration from the calibration curve and account for any dilutions made.

-

-

Conclusion

This guide has provided a detailed examination of the solubility of this compound in organic solvents, grounded in the principles of molecular structure and intermolecular forces. While quantitative data is sparse, the provided qualitative and semi-quantitative solubility profile serves as a valuable starting point for researchers and scientists. For applications demanding high precision, the detailed experimental protocol offers a reliable method for determining the exact solubility in any solvent of interest. A thorough understanding of solubility is a critical component of successful chemical research and development, and the information presented herein is intended to empower professionals in making informed decisions regarding the use of this compound.

References

- Department of Chemistry, University of Maryland. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- National Center for Biotechnology Information. (n.d.). Ethyl benzoate. PubChem.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.

- Delre, C., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19675. [Link]

- Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

- Domańska, U., & Shaw, D. G. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters.

- National Center for Biotechnology Information. (n.d.). 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate. PubChem.

- Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook.

- Stenutz, R. (n.d.). ethyl benzoate.

Sources

1H NMR spectrum of Ethyl 4-(benzyloxy)benzoate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(benzyloxy)benzoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into molecular structure.[1] This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a compound featuring diverse proton environments that serve as an excellent case study for spectral interpretation. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to explain the causal relationships between the molecule's structure and its spectral output. We will dissect the predicted spectrum, detail a rigorous experimental protocol for data acquisition, and provide the foundational principles necessary for confident structural verification.

Introduction: The Structural Significance of this compound

This compound is a diester molecule containing multiple key functional groups: an ethyl ester, a benzyl ether, and a para-disubstituted benzene ring. This combination of features makes ¹H NMR spectroscopy an ideal tool for its characterization. Each unique proton environment within the molecule is subject to distinct electronic effects, resulting in a well-resolved and highly informative spectrum.[2][3] Understanding this spectrum is critical for confirming synthesis, assessing purity, and ensuring the structural integrity of the compound in research and development settings.

The power of ¹H NMR lies in its ability to provide four key pieces of information:

-

Chemical Shift (δ): The location of a signal, which indicates the electronic environment of the proton(s).[3]

-

Integration: The area under a signal, proportional to the number of protons it represents.[3][4]

-

Multiplicity (Splitting Pattern): The shape of the signal (e.g., singlet, doublet, triplet), which reveals the number of neighboring protons.[3]

-

Coupling Constant (J): The distance between split lines, providing information on the connectivity of coupled protons.[3]

This guide will systematically analyze how these four pillars of NMR data converge to create the spectral signature of this compound.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the non-equivalent proton environments in the molecule. The structure is systematically labeled below to facilitate discussion.

Caption: Figure 1: Structure of this compound with proton labels (a-f).

Predicted ¹H NMR Spectrum Analysis

The spectrum of this compound is predicted to show six distinct signals corresponding to the labeled proton environments. The analysis is based on established chemical shift ranges and spin-spin coupling principles.[2][5][6] All shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.[7]

Aromatic Region (δ 6.5-8.5 ppm)

-

Signal (d) - Protons ortho to Ester (δ ~8.0 ppm, 2H, Doublet): The two protons labeled (d) are on the benzoate ring, directly adjacent (ortho) to the electron-withdrawing ethyl ester group (-COOEt). This group strongly deshields the protons, shifting their signal significantly downfield.[8][9] These protons are coupled only to their neighbors, the (c) protons, resulting in a doublet.

-

Signal (a) - Benzyl Phenyl Protons (δ ~7.3-7.5 ppm, 5H, Multiplet): The five protons on the terminal phenyl ring of the benzyloxy group (a) are in a relatively non-polarized environment. Their chemical shifts are similar, and they couple to each other, leading to a complex, overlapping multiplet that is often indistinguishable from a single peak at lower resolutions.[10]

-

Signal (c) - Protons ortho to Ether (δ ~7.0 ppm, 2H, Doublet): The two protons labeled (c) are ortho to the electron-donating benzyloxy group (-OCH₂Ph). This group shields the protons relative to unsubstituted benzene (δ 7.33 ppm), shifting their signal upfield compared to the (d) protons.[11] They are coupled to the (d) protons, appearing as a doublet. The distinct appearance of two doublets (c and d) is a hallmark of a para-disubstituted benzene ring with substituents of opposing electronic effects.[8][10]

Aliphatic Region (δ 0-5.5 ppm)

-

Signal (b) - Benzylic Methylene Protons (δ ~5.1 ppm, 2H, Singlet): The two methylene protons of the benzyloxy group (b) are situated between an oxygen atom and a phenyl ring. Both groups are deshielding, shifting the signal downfield.[5] Since there are no adjacent protons, this signal appears as a sharp singlet.

-

Signal (e) - Ethyl Methylene Protons (δ ~4.4 ppm, 2H, Quartet): These methylene protons (e) are part of the ethyl ester group and are directly attached to an oxygen atom, which deshields them.[6][12] They are adjacent to the three protons of the methyl group (f), and according to the n+1 rule (3+1=4), their signal is split into a quartet.

-

Signal (f) - Ethyl Methyl Protons (δ ~1.4 ppm, 3H, Triplet): The terminal methyl protons (f) are in a standard aliphatic environment but are weakly deshielded by the nearby ester functionality. They are adjacent to the two methylene protons (e), and the n+1 rule (2+1=3) predicts their signal will be a triplet.[7][13]

Data Summary

The predicted ¹H NMR data are summarized in the table below for clarity.

| Signal Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| d | Ar-H (ortho to COOEt) | 2H | ~8.0 | Doublet (d) | ~8-9 |

| a | -OCH₂-Ph | 5H | ~7.3-7.5 | Multiplet (m) | N/A |

| c | Ar-H (ortho to OCH₂Ph) | 2H | ~7.0 | Doublet (d) | ~8-9 |

| b | -O-CH₂ -Ph | 2H | ~5.1 | Singlet (s) | N/A |

| e | -COO-CH₂ -CH₃ | 2H | ~4.4 | Quartet (q) | ~7 |

| f | -COOCH₂-CH₃ | 3H | ~1.4 | Triplet (t) | ~7 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. This section outlines a field-proven methodology.

Causality in Experimental Design

-

Solvent Choice: Deuterated chloroform (CDCl₃) is the preferred solvent. Its deuterium nucleus (²H) resonates at a frequency far from protons, preventing solvent interference.[7] It is also adept at dissolving a wide range of organic compounds like this compound and is relatively inexpensive.[14][15] The choice of solvent can subtly influence chemical shifts due to solute-solvent interactions, so consistency is key for comparing data.[1][14][16]

-

Concentration: A concentration of 5-20 mg of the analyte in 0.6-0.7 mL of solvent is optimal for ¹H NMR.[15][17] This ensures a strong signal-to-noise ratio without causing issues like peak broadening from excessive viscosity.[15]

-

Internal Standard: Tetramethylsilane (TMS) is the gold standard for ¹H NMR.[2][7] Its 12 equivalent protons give a single, sharp signal defined as 0.0 ppm, providing a reliable reference.[5] It is chemically inert and volatile, making it easy to remove from the sample if necessary.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh 10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). c. Add one drop of a TMS solution in CDCl₃ (or use a solvent that already contains TMS). d. Gently vortex or sonicate the vial until the sample is fully dissolved, creating a homogenous solution.[15] e. Filter the solution through a pipette with a small, tightly packed plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity and degrade spectral resolution.[18][19] f. Ensure the sample height in the tube is between 4-5 cm.[15][18] Cap the tube securely.

-

Instrument Setup and Data Acquisition: a. Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning. b. Place the sample into the NMR spectrometer. c. Locking: The instrument will lock onto the deuterium signal of the CDCl₃ solvent. This step compensates for any magnetic field drift during the experiment. d. Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is crucial for achieving sharp, symmetrical peaks and high resolution. e. Tuning and Matching: The probe is tuned to the correct frequency for ¹H nuclei and matched to the spectrometer's electronics to maximize signal transmission. f. Acquisition: Set standard acquisition parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise). The Free Induction Decay (FID) signal is then acquired.

-

Data Processing: a. Fourier Transform: The time-domain FID signal is converted into the frequency-domain spectrum. b. Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode with a flat baseline. c. Baseline Correction: A polynomial function is applied to correct any remaining baseline distortions. d. Referencing: The TMS peak is calibrated to exactly 0.0 ppm. e. Integration: The area under each distinct signal is calculated to determine the relative ratio of protons.

Workflow Diagram

Caption: Figure 2: Experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint of its molecular structure. Each signal—from the distinct doublets of the para-substituted ring to the characteristic quartet and triplet of the ethyl group—provides unambiguous evidence for the compound's identity and purity. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by adhering to a rigorous experimental protocol, researchers can confidently utilize NMR spectroscopy as a primary tool for structural elucidation and quality control in a scientific setting. This guide serves as a practical and theoretical resource, grounding spectral interpretation in the fundamental logic of the technique.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Unknown. (n.d.). NMR sample preparation guidelines.

- Reddit User. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.

- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- Unknown. (n.d.). NMR Sample Prepara-on.

- Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.

- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).

- OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

- TheElkchemist. (2023, March 14). NMR Spectroscopy | Interpreting Spectra | Ester [Video]. YouTube.

- The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Eurisotop. (n.d.). Standards for qNMR.

- Unknown. (n.d.). Spectroscopy Tutorial: Esters.

- Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Chemistry LibreTexts. (2023, February 11). 5.10: Interpreting Proton NMR Spectra.

- Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Doc Brown's Chemistry.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).

- Hintermann, L. (2021, July 12). AK Hintermann List of qNMR Standards – Version 1.7.

- National Bureau of Standards. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.

- OpenOChem Learn. (n.d.). Interpreting.

- TÜBİTAK Academic Journals. (2021, January 1). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.

- Kyushu University. (n.d.). Ethyl 4-[2-(Substituted Benzyl)hexyloxy]benzoates: Anti-Juvenile Hormone Agents with Juvenile.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC.

- The Royal Society of Chemistry. (n.d.). Contents.

- ResearchGate. (n.d.). synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate.

- The Royal Society of Chemistry. (n.d.). 4.

- Furuta, K., et al. (2007, March 20). Synthesisand 4-(2-benzylalkyloxy)benzoates. Journal of Pesticide Science.

- Unknown. (n.d.). NMR Chart.

- University College London. (n.d.). Chemical shifts.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. reddit.com [reddit.com]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. organomation.com [organomation.com]

- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 19. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 4-(benzyloxy)benzoate

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 4-(benzyloxy)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of 13C NMR spectroscopy, the assignment of chemical shifts for the title compound, a detailed experimental protocol for data acquisition, and the underlying factors governing the observed spectral data.

Introduction to 13C NMR Spectroscopy of Aromatic Esters

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1] The low natural abundance of the 13C isotope (approximately 1.1%) means that carbon-carbon coupling is statistically improbable, resulting in a spectrum where each unique carbon atom typically gives rise to a distinct singlet peak.[1] The position of this peak, known as the chemical shift (δ) and measured in parts per million (ppm), is highly sensitive to the local electronic environment of the carbon nucleus.

For aromatic esters like this compound, the 13C NMR spectrum can be divided into distinct regions:

-

Carbonyl Region (165-175 ppm): The ester carbonyl carbon is significantly deshielded due to the electronegativity of the attached oxygen atoms and the double bond character.[2][3]

-

Aromatic Region (110-160 ppm): Carbons within the benzene rings resonate in this range. Their specific chemical shifts are influenced by the nature and position of substituents.[4][5]

-

Alkoxy and Alkyl Regions (10-80 ppm): The carbons of the ethyl and benzylic groups appear in this more shielded region of the spectrum.[3]

The interpretation of the spectrum relies on understanding how substituents affect the electron density around each carbon atom. Electron-donating groups (EDGs) generally increase the electron density, causing the attached and ortho/para carbons to be more shielded (shift to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to deshielding (a shift to higher ppm values).[6][7]

Molecular Structure and Predicted 13C NMR Chemical Shift Assignments

The structure of this compound contains 16 carbon atoms. However, due to molecular symmetry in the para-substituted benzoate ring and the phenyl ring of the benzyl group, several carbons are chemically equivalent. This results in fewer than 16 signals in the 13C NMR spectrum.

Below is the molecular structure with the carbon atoms numbered for assignment purposes, followed by a detailed table of predicted chemical shifts based on established substituent effects and data from analogous compounds.[8][9][10]

Caption: Molecular structure of this compound with carbon numbering.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 | Ester Carbonyl (C=O) | ~166.2 | The ester carbonyl carbon is highly deshielded. The value is comparable to that of ethyl benzoate (~166.4 ppm).[10] |

| C4 | Aromatic C-O (Ether) | ~162.5 | This carbon is attached to the electron-donating benzyloxy group, causing a significant downfield shift (deshielding) due to the resonance effect of the oxygen atom. |

| C11' | Aromatic C-CH₂ (Benzyl) | ~136.5 | The quaternary carbon of the benzyl group is deshielded by the attached aromatic ring and the benzylic carbon. |

| C2, C6 | Aromatic C (ortho to -COOEt) | ~131.5 | These carbons are ortho to the electron-withdrawing ester group, which deshields them. Due to symmetry, C2 and C6 are equivalent. |

| C13', C15' | Aromatic CH (meta to -CH₂O) | ~128.6 | These carbons in the benzyl ring are relatively unaffected by the substituent and resonate in the typical aromatic region. Due to symmetry, they are equivalent. |

| C14' | Aromatic CH (para to -CH₂O) | ~128.1 | The para carbon in the benzyl ring. |

| C12', C16' | Aromatic CH (ortho to -CH₂O) | ~127.4 | These carbons in the benzyl ring are ortho to the benzylic group. Due to symmetry, they are equivalent. |

| C1 | Aromatic C (ipso to -COOEt) | ~123.0 | The ester group has a moderate shielding effect on the ipso-carbon compared to an unsubstituted benzene. |

| C3, C5 | Aromatic C (meta to -COOEt) | ~114.5 | These carbons are ortho to the electron-donating benzyloxy group, which strongly shields them through resonance, shifting them significantly upfield. Due to symmetry, C3 and C5 are equivalent. |

| C10 | Benzylic (-O-CH₂-Ph) | ~70.1 | The benzylic carbon is attached to an electronegative oxygen atom, causing a significant downfield shift. |

| C8 | Ethyl (-O-CH₂-CH₃) | ~60.9 | The methylene carbon of the ethyl ester is directly bonded to an oxygen atom, resulting in deshielding. This value is consistent with ethyl benzoate (~60.8 ppm).[10] |

| C9 | Ethyl (-O-CH₂-CH₃) | ~14.3 | The terminal methyl carbon of the ethyl group is a typical aliphatic carbon, appearing in the most upfield region of the spectrum. This is similar to ethyl benzoate (~14.1 ppm).[10] |

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, a standardized protocol should be followed. This ensures reproducibility and accurate chemical shift determination.

Sample Preparation

-

Dissolution: Weigh approximately 20-50 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal (at 7.26 ppm in ¹H NMR) and carbon signal (at 77.16 ppm in ¹³C NMR) can be used for spectral referencing.[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the standard reference compound for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[5]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

-

Nucleus: ¹³C

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. A sufficient delay is crucial for accurate integration of quaternary carbons, which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0 to 220 ppm. This range covers all expected signals for organic molecules.[1]

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shift of each peak.

Caption: Experimental workflow for 13C NMR analysis.

Conclusion

The 13C NMR spectrum of this compound provides a clear fingerprint of its carbon skeleton. The chemical shifts can be reliably predicted and assigned based on fundamental principles of NMR spectroscopy, including the electronic effects of the ester and ether functional groups on the aromatic rings. The carbonyl carbon resonates at the lowest field (~166 ppm), followed by the substituted aromatic carbons, the benzylic and alkoxy carbons, and finally the aliphatic methyl carbon at the highest field (~14 ppm). Adherence to the detailed experimental protocol ensures the acquisition of high-quality, reproducible data essential for structural verification and purity assessment in a research and development setting.

References

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ResearchGate. (n.d.).

- IUCr Journals. (n.d.). Crystal structure of ethyl 4-[(4-methylbenzyl)

- Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.

- Chemistry LibreTexts. (2023). Typical chemical shifts in C-13 NMR spectra.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy.

- The Royal Society of Chemistry. (n.d.).

- Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...

- ResearchGate. (n.d.). Figure S4. 13 C-NMR spectrum of compound 4 (125 MHz, CDCl3).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes.

- Pearson. (2023).

- YouTube. (2019). Carbon-13 NMR Spectroscopy.

- The Royal Society of Chemistry. (2014).

- PMC - NIH. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

- Wiley Online Library. (1990).

- ChemicalBook. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). ETHYL-4-(SULFOOXY)-BENZOATE - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Structures of ethyl 4‐([7‐benzyloxy‐1, 4‐benzodioxan‐6‐yl]methyl)benzoate (NY04)

Sources

- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scispace.com [scispace.com]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. hmdb.ca [hmdb.ca]

- 9. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

FT-IR analysis of Ethyl 4-(benzyloxy)benzoate

An In-depth Technical Guide to the FT-IR Analysis of Ethyl 4-(benzyloxy)benzoate

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (CAS No: 56441-55-5), a compound featuring both ester and ether functional groups. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a deep understanding of the causality behind the analytical choices and a robust interpretation of the resulting spectral data.

Introduction: The Molecular Context

This compound is an organic molecule characterized by a central benzene ring substituted with an ethyl ester group and a benzyloxy (benzyl ether) group. This structure is of interest in various fields, including the synthesis of liquid crystals and as a building block in medicinal chemistry.[1][2]

FT-IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of molecules.[3][4] By measuring the absorption of infrared radiation at specific frequencies, it provides a unique molecular "fingerprint," enabling the identification of functional groups and the confirmation of molecular identity.[5][6] For a multifunctional molecule like this compound, FT-IR serves as a primary tool for structural verification and quality assessment.

Structural Anatomy and Vibrational Hotspots

To effectively interpret the FT-IR spectrum, one must first understand the molecule's structure and identify the bonds expected to produce characteristic absorption bands.

The key functional groups in this compound are:

-

Aromatic Ester: This group includes the carbonyl (C=O) bond and two distinct single-bonded C-O linkages. Its position on the benzene ring (conjugation) significantly influences the C=O stretching frequency.[7][8]

-

Aromatic Ether: The C-O-C linkage connecting the benzyl group to the phenyl ring will exhibit characteristic stretching vibrations.[9]

-

Aromatic Rings: Both the central benzoate ring and the terminal benzyl ring contain C=C bonds and aromatic C-H bonds.

-

Aliphatic Groups: The ethyl (-CH₂CH₃) and benzyl (-CH₂-) moieties contain saturated C-H bonds.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocol: A Modern Approach to Solid-State Analysis

The acquisition of a clean, reproducible FT-IR spectrum is paramount. While traditional methods like KBr pellets or Nujol mulls are effective, they are labor-intensive and can introduce contaminants or scattering effects.[10][11][12] For this guide, we select Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a modern technique prized for its simplicity, speed, and high-quality data output with minimal sample preparation.[3][6]

Self-Validating Experimental Workflow

The protocol is designed to be inherently self-validating by systematically eliminating external variables.

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using the ATR technique.

Detailed Step-by-Step Methodology

-

Instrument and Accessory Preparation: Power on the FT-IR spectrometer and allow the source and laser to stabilize. Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient atmosphere (CO₂ and water vapor) and the optical bench's response, which will be mathematically subtracted from the sample spectrum.[10]

-

Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to the sample. This ensures intimate physical contact between the solid and the crystal surface, which is essential for a strong, high-quality signal.[10]

-

Spectrum Acquisition: Collect the sample spectrum using standard parameters, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

-

Cleaning: After analysis, raise the press, remove the sample, and clean the crystal surface thoroughly as described in step 1 to prevent cross-contamination.

Spectral Dissection: Interpreting the Molecular Fingerprint

The resulting spectrum should be interpreted by systematically analyzing the key regions and assigning the observed absorption bands to their corresponding molecular vibrations.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and In-depth Insights |

| 3100 - 3000 | Weak to Medium | Aromatic C-H Stretch | These bands, appearing at a higher frequency than aliphatic C-H stretches, are characteristic of the C-H bonds on both benzene rings.[13] |

| 2980 - 2850 | Weak to Medium | Aliphatic C-H Stretch | Corresponds to the asymmetric and symmetric stretching of C-H bonds in the ethyl (-CH₂CH₃) and benzyl (-CH₂) groups. |

| 1730 - 1715 | Very Strong, Sharp | Aromatic Ester C=O Stretch | This is the most prominent and diagnostic peak in the spectrum. Its frequency is lower than that of a simple aliphatic ester (1750-1735 cm⁻¹) due to resonance conjugation with the adjacent benzene ring, which weakens the C=O bond slightly.[7][8] |

| 1610 - 1580 | Medium, Sharp | Aromatic C=C Ring Stretch | These absorptions arise from the stretching vibrations within the carbon skeletons of the two aromatic rings. Often, multiple sharp peaks appear in this region. |

| 1300 - 1200 | Very Strong | Asymmetric Ar-O-C Stretch (Ether) & Asymmetric C-C-O Stretch (Ester) | This region is dominated by a powerful, often broad, absorption. It contains contributions from both the aromatic ether linkage (typically 1300-1200 cm⁻¹) and the ester's C-C-O stretch (typically 1310-1250 cm⁻¹).[8][9] The overlap of these two strong bands creates a highly characteristic feature for this molecule. |

| 1130 - 1100 | Strong | Symmetric O-C-C Stretch (Ester) | This is the third key band of the "Rule of Three" for aromatic esters, representing the stretching of the O-C-C portion of the ethyl group.[8][14] Its presence, along with the C=O and ~1250 cm⁻¹ bands, confirms the aromatic ester moiety. |

| 1300 - 1000 | Strong to Medium | C-O Stretches | The entire region contains various C-O single bond stretching vibrations from both the ester and ether functionalities.[7][15] |

| Below 900 | Medium to Weak | Aromatic C-H Out-of-Plane Bending | The positions of these "oop" bands can provide information about the substitution pattern on the benzene rings. |

Table 1: Summary of Key FT-IR Absorption Bands for this compound.

Trustworthiness and Validation: A Self-Confirming Spectral System

The scientific integrity of the analysis rests on a self-validating interpretation of the spectrum:

-

Positive Confirmation: The identity of this compound is confirmed by the simultaneous presence of all key diagnostic peaks: the conjugated C=O stretch (~1720 cm⁻¹), the aromatic C-H stretches (>3000 cm⁻¹), and the exceptionally strong, complex absorption pattern between 1300-1000 cm⁻¹ arising from the combined C-O stretches of the ester and ether groups.[8][9]

-

Purity Assessment: The absence of significant unexpected bands is equally important. For example, a broad absorption band in the 3500-3200 cm⁻¹ region would indicate O-H contamination from residual alcohol or carboxylic acid starting materials, or the presence of water.

Conclusion

The FT-IR spectrum of this compound is a rich tapestry of information that, when correctly interpreted, provides unequivocal structural confirmation. The analysis hinges on identifying the strong, conjugated carbonyl absorption of the aromatic ester and the complex, intense C-O stretching region, which is a composite of signals from both the ester and the aromatic ether functionalities. By employing a robust experimental technique like ATR and a systematic approach to spectral interpretation, researchers can confidently verify the identity and purity of this molecule, ensuring the integrity of their subsequent research and development activities.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.

- Vargas Jentzsch, P., et al. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Applied Spectroscopy Reviews.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Rocky Mountain Labs. (2023). What sample is needed for FTIR?

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

- Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.

- Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- Michigan State University. (n.d.). Principles of FTIR Spectroscopy.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- All In One Chemistry. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube.

- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Fujita, A., et al. (2008). Ethyl 4-[2-(Substituted Benzyl)hexyloxy]benzoates: Anti-Juvenile Hormone Agents with Juvenile Hormone Activity. Journal of Pesticide Science.

- Furuta, K., et al. (2007). Synthesis and Precocious Metamorphosis-inducing Activity of Ethyl 4-(2-benzylalkyloxy)benzoates against the Silkworm, Bombyx mori. Bioscience, Biotechnology, and Biochemistry.

- Raber, D. J., et al. (1977).

- PubChem. (n.d.). Ethyl 4-benzoylbenzoate.